4-methyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
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Overview
Description
4-Methyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a complex organic compound characterized by its molecular structure, which includes a benzamide group, a pyrimidinyl piperazine moiety, and a methyl group
Mechanism of Action
Target of Action
It’s structurally similar to imatinib , which is known to specifically bind to an inactive Abelson tyrosine kinase domain . This domain is characteristic for a gene involved in chronic myelogenic leukemia .
Mode of Action
The compound’s mode of action is likely to involve binding to its target through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This is similar to the action of Imatinib
Biochemical Pathways
Given its structural similarity to imatinib , it may affect similar pathways, such as those involving tyrosine kinases.
Result of Action
Compounds with similar structures have been observed to cause loss of cell viability in certain cell lines .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its target and how it is metabolized in the body
It’s important to note that this analysis is based on the compound’s structural similarity to Imatinib , and the actual properties of the compound could vary.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide typically involves multiple steps, starting with the preparation of the pyrimidinyl piperazine core. This core is then reacted with appropriate reagents to introduce the benzamide group and the methyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions, optimized reaction conditions, and purification processes to ensure the production of a high-purity final product. The use of automated synthesis equipment and continuous flow chemistry could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural similarity to biologically active molecules can make it a useful tool in drug discovery.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets can be harnessed to create drugs with specific pharmacological activities.
Industry: In the industrial sector, this compound can be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials science applications.
Comparison with Similar Compounds
4-Methyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-Methyl-N-(2-{[4-(thiazol-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide: Similar structure but with a thiazole ring instead of a pyrimidine ring.
Uniqueness: The presence of the pyrimidinyl piperazine moiety in 4-methyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide distinguishes it from other similar compounds. This structural feature can influence its reactivity, binding affinity, and biological activity, making it unique among its analogs.
Properties
IUPAC Name |
4-methyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-15-3-5-16(6-4-15)17(24)19-9-14-27(25,26)23-12-10-22(11-13-23)18-20-7-2-8-21-18/h2-8H,9-14H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCJKAKMWUKZKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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